

Protocol for the Dissolution and Use of SUVN-911 in Cell Culture

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Compound of Interest		
Compound Name:	Suvn-911	
Cat. No.:	B15617729	Get Quote

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Introduction

SUVN-911, also known as Ropanicant, is a potent and selective antagonist of the $\alpha4\beta2$ nicotinic acetylcholine receptor (nAChR).[1][2] This receptor is a ligand-gated ion channel in the central nervous system involved in various physiological processes.[3][4][5] **SUVN-911** is under investigation for the treatment of major depressive disorder (MDD).[6] As a research tool, **SUVN-911** allows for the investigation of the roles of the $\alpha4\beta2$ nAChR in cellular signaling and neuronal function. This document provides a detailed protocol for the dissolution of **SUVN-911** and its application in cell culture experiments.

Product Information

Property	Value
Synonyms	Ropanicant
Target	α4β2 nicotinic acetylcholine receptor (nAChR)
Mechanism of Action	Antagonist
Molecular Weight	261.15 g/mol (HCl salt)
Appearance	Solid powder
Solubility	Soluble in DMSO



Quantitative Data Summary

The following table summarizes key quantitative data for the use of **SUVN-911** in cell culture.

Parameter	Value	Source
Binding Affinity (Ki)	1.5 nM	INVALID-LINK
Solubility in DMSO	125 mg/mL (478.65 mM)	INVALID-LINK
IC50 (HEK293 cells)	7.31 μ M (Antagonist activity at α 4 β 2 nAChR)	INVALID-LINK
hERG Inhibition (IC50)	> 10 µM	INVALID-LINK
Recommended Stock Solution Concentration	10 mM in DMSO	INVALID-LINK
Storage of Solid	-20°C (12 months), 4°C (6 months)	INVALID-LINK
Storage of Stock Solution (in DMSO)	-80°C (6 months), -20°C (1 month)	MedChemExpress, ProbeChem

Experimental Protocols Materials

- SUVN-911 (solid powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, light-protected microcentrifuge tubes or vials
- · Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Cell culture medium appropriate for the cell line being used



 Cells expressing the α4β2 nicotinic acetylcholine receptor (e.g., specific neuronal cell lines or transfected cell lines like HEK293)

Preparation of SUVN-911 Stock Solution (10 mM)

- Equilibration: Allow the vial of solid **SUVN-911** and the DMSO to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of SUVN-911 powder in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 2.61 mg of SUVN-911 (HCl salt, MW: 261.15 g/mol).
- Mixing: Vortex the solution thoroughly until the **SUVN-911** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions and Cell Treatment

- Thawing: Thaw a single aliquot of the 10 mM **SUVN-911** stock solution at room temperature.
- Dilution: Prepare serial dilutions of the SUVN-911 stock solution in sterile cell culture medium to achieve the desired final working concentrations.
 - Important: To avoid precipitation and ensure proper mixing, it is recommended to perform intermediate dilutions. For example, first dilute the 10 mM stock into a larger volume of medium to create a high-concentration working stock, and then perform final dilutions into the cell culture plates.
 - The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.



- Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of SUVN-911 or the vehicle control.
- Incubation: Incubate the cells for the desired period according to the specific experimental design.

Recommended Working Concentrations

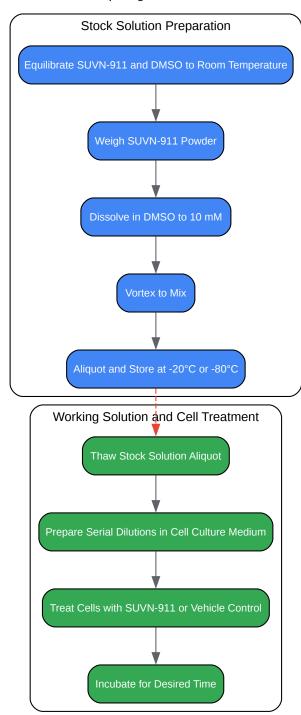
The optimal working concentration of **SUVN-911** will vary depending on the cell type, cell density, and the specific assay being performed. Based on the available data, a starting range of concentrations is suggested below. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

- For antagonism assays: Based on the reported IC50 of 7.31 μM in HEK293 cells, a concentration range of 1 nM to 10 μM is a reasonable starting point.
- For studying downstream signaling or functional effects: A broader range, from nanomolar to low micromolar concentrations, should be tested.

Visualizations Experimental Workflow for SUVN-911 Preparation



Workflow for Preparing SUVN-911 for Cell Culture



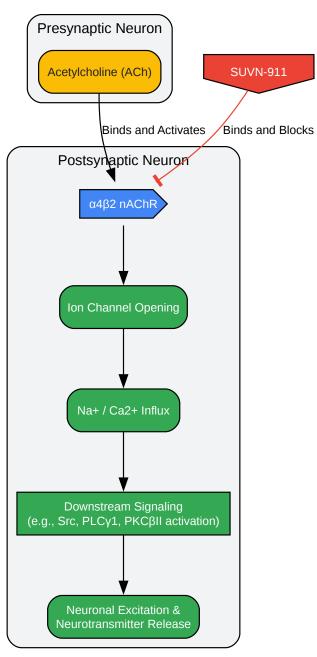
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Caption: Workflow for preparing **SUVN-911** for cell culture.



Signaling Pathway of $\alpha 4\beta 2$ Nicotinic Acetylcholine Receptor Antagonism by SUVN-911

Simplified Signaling Pathway of $\alpha 4\beta 2$ nAChR and its Antagonism by SUVN-911





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Caption: Simplified signaling of $\alpha 4\beta 2$ nAChR and its antagonism by **SUVN-911**.

Safety Precautions

- SUVN-911 is for research use only and not for human or veterinary use.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the solid compound and its solutions.
- Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
- All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

Disclaimer

This protocol is intended as a guideline. Researchers should optimize the conditions for their specific cell lines and experimental setups. It is recommended to consult the relevant scientific literature for more detailed information on the use of **SUVN-911** in specific applications. The stability of **SUVN-911** in cell culture media over time has not been extensively reported; therefore, it is advisable to prepare fresh dilutions for each experiment or to validate the stability under your specific experimental conditions.

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